Comprehensive Technical Profiling of Tyrphostin AG 99: Mechanisms, Properties, and Experimental Validation
Comprehensive Technical Profiling of Tyrphostin AG 99: Mechanisms, Properties, and Experimental Validation
Executive Summary Tyrphostin AG 99 (also designated as Tyrphostin 46 or (E)-AG 99) is a low-molecular-weight protein tyrosine kinase (PTK) inhibitor. As an application scientist specializing in targeted therapeutics, I have observed that while broad-spectrum kinase inhibitors often suffer from off-target toxicity, the tyrphostin family provides a highly valuable scaffold for selective Epidermal Growth Factor Receptor (EGFR) inhibition[1]. This whitepaper delineates the physicochemical properties, mechanistic pathways, and self-validating experimental protocols necessary for deploying AG 99 in preclinical oncology and signal transduction research.
Physicochemical Identity & Structural Properties
Understanding the physical properties of AG 99 is the first step in ensuring assay reproducibility. AG 99 is a benzylidenemalononitrile derivative. Notably, there is a documented divergence in CAS registry numbers across suppliers (122520-85-8 vs. 118409-59-9); however, the structural identity and biological behavior remain consistent[1][2].
Table 1: Basic Properties of Tyrphostin AG 99
| Property | Specification | Operational Implication |
| Chemical Name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenamide | The dihydroxy groups are critical for hydrogen bonding within the kinase domain. |
| CAS Number | 122520-85-8 (Primary)[1]; 118409-59-9[2] | Verify lot-specific CoA to ensure isomeric purity. |
| Molecular Formula | C10H8N2O3[1] | Low molecular weight facilitates rapid cell permeability. |
| Molecular Weight | 204.18 g/mol [2] | Enables high molarity stock solutions in minimal solvent volumes. |
| Solubility | DMSO: ~20 mg/mL; DMF: 20 mg/mL[1] | Requires organic solvent reconstitution; aqueous buffers will cause precipitation. |
| Storage | -20°C (Desiccated)[1][3] | Protect from light and moisture to prevent degradation of the cyano-alkene bond. |
Mechanistic Profiling & Signal Transduction
AG 99 operates as a potent, reversible inhibitor of EGFR[2]. Unlike purely ATP-competitive inhibitors (e.g., Gefitinib), AG 99 exhibits a dual-competitive mechanism against both ATP and the peptide substrate[3][4]. This unique kinetic profile makes it exceptionally useful for studying structural mutations in the EGFR ATP-binding pocket.
Furthermore, AG 99 disrupts critical downstream cross-talk. In human carcinoma models, EGFR and Src kinases collaboratively phosphorylate the p145met protein (the β-subunit of the c-Met/HGF receptor) at residues Y1003, Y1234, and Y1235[3][4]. By blocking EGFR, AG 99 halts this phosphorylation cascade, effectively starving the cell of survival signals and triggering caspase-dependent apoptosis[4][5].
Fig 1: AG 99 mechanism of action: EGFR inhibition disrupts p145met signaling and induces apoptosis.
Quantitative Data Summary
Table 2: Pharmacological Profile of AG 99
| Target / Parameter | Value | Notes |
| EGFR Kinase (IC50) | 10 μM[1][3][5] | Assayed in human epidermoid carcinoma A431 cells. |
| Insulin Receptor Kinase | Inactive / Selective[5] | Demonstrates high selectivity for EGFR over metabolic RTKs. |
| Mechanism of Inhibition | Competitive[3][4] | Competes with both ATP and polyGAT substrate. |
Experimental Methodologies & Protocols
To ensure trustworthiness and reproducibility, every assay must function as a self-validating system. Below are the optimized protocols for evaluating AG 99.
Fig 2: Standardized workflow for validating AG 99 efficacy via in vitro kinase and cellular assays.
4.1 In Vitro EGFR Kinase Assay
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Causality & Rationale: We utilize PolyGAT (a synthetic polymer of glutamic acid and tyrosine) as the substrate because its repeating structure provides an optimal, standardized phosphorylation bed for isolated EGFR, minimizing the steric hindrances found in full-length protein substrates[3][4].
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Step 1: Reagent Preparation: Reconstitute AG 99 in 100% molecular-grade DMSO to a 10 mM stock[3]. Critical: Ensure complete dissolution by vortexing, as micro-precipitates will skew IC50 curves.
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Step 2: Reaction Mixture: In a 96-well plate, combine recombinant EGFR, 10 μg/mL PolyGAT, and AG 99 at varying concentrations (0.1 μM to 100 μM).
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Step 3: Self-Validation Controls: Include a DMSO-only vehicle control (must not exceed 0.5% final concentration to prevent solvent-induced target denaturation) and a known positive control (e.g., Erlotinib).
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Step 4: Initiation & Readout: Initiate the reaction by adding 10 μM ATP. Incubate at 30°C for 30 minutes. Quantify phosphorylation using a luminescent ATP-depletion assay or a phospho-tyrosine specific ELISA.
4.2 Cellular Phosphorylation & Viability Assay
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Causality & Rationale: A431 (epidermoid carcinoma) or 5637 (bladder carcinoma) cells are selected due to their endogenous overexpression of EGFR and reliance on the EGFR-p145met axis for survival[1][4].
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Step 1: Cell Starvation: Seed cells and incubate overnight. Replace media with serum-free media for 24 hours. Rationale: Serum starvation silences background RTK activity driven by exogenous growth factors, isolating the specific effect of the inhibitor[4].
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Step 2: Treatment: Pre-treat cells with AG 99 (10 μM) for 2 hours.
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Step 3: Stimulation & Lysis: Stimulate with 50 ng/mL EGF for 10 minutes. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Step 4: Western Blotting: Probe lysates for total EGFR, p-EGFR (Tyr1068), and p145met. A successful assay will show a stark reduction in p-EGFR and p145met bands in the AG 99 cohort compared to the vehicle control[4].
Safety & Handling
AG 99 is a biologically active compound and must be handled with appropriate PPE. According to standard safety data, it is classified as toxic if swallowed, inhaled, or in contact with skin (H301, H311, H331)[6]. It acts as an irritant to mucous membranes. All powder weighing must be conducted within a certified chemical fume hood or ventilated balance enclosure[6].
References
- APExBIO - AG 99 - Potent EGFR Inhibitor for Cancer Research.
- BioCrick - AG 99 | CAS:122520-85-8 | EGFR inhibitor.
- Cayman Chemical - AG-99 (CAS 122520-85-8).
- Santa Cruz Biotechnology (SCBT) - Tyrphostin AG 99 | CAS 118409-59-9.
- Tocris Bioscience - AG 99 | CAS 122520-85-8.
- Cayman Chemical - Safety D
